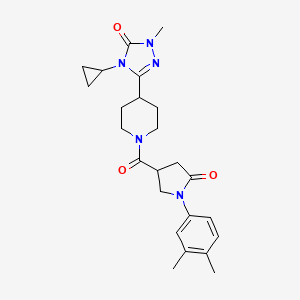

4-cyclopropyl-3-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5-[1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N5O3/c1-15-4-5-20(12-16(15)2)28-14-18(13-21(28)30)23(31)27-10-8-17(9-11-27)22-25-26(3)24(32)29(22)19-6-7-19/h4-5,12,17-19H,6-11,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJXKEIIFUWHGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyclopropyl-3-(1-(1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features multiple functional groups that contribute to its biological properties. The presence of the triazole ring and piperidine moiety is particularly noteworthy as these structures are often associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine and triazole rings have shown significant activity against several bacterial strains. A study evaluating related compounds demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that the target compound may possess similar properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through structure-activity relationship (SAR) studies. Compounds with oxopyrrolidine structures have been noted for their inhibitory effects on acetylcholinesterase and urease enzymes. In particular, several derivatives were reported to have IC50 values below 5 µM for acetylcholinesterase inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

In a comparative study of various synthesized compounds, the target compound was evaluated alongside known antibiotics. The results indicated that it exhibited comparable activity to established agents against certain gram-positive bacteria. The study utilized standard disk diffusion methods and broth microdilution techniques to ascertain minimum inhibitory concentrations (MICs) across different bacterial strains.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Target Compound | 16 | Bacillus subtilis |

| Control (Ampicillin) | 8 | Bacillus subtilis |

| Target Compound | 32 | Salmonella typhi |

| Control (Ciprofloxacin) | 16 | Salmonella typhi |

Study 2: Enzyme Inhibition Assay

An investigation into the enzyme inhibition properties of the target compound revealed significant activity against acetylcholinesterase. The following table summarizes the IC50 values obtained during the assay:

| Compound | IC50 (µM) | Enzyme Target |

|---|---|---|

| Target Compound | 2.14 ± 0.003 | Acetylcholinesterase |

| Control (Donepezil) | 0.63 ± 0.001 | Acetylcholinesterase |

The biological activity of the compound can be attributed to its ability to interact with specific protein targets in microbial cells and human enzymes. The triazole moiety is known for its role in inhibiting fungal cytochrome P450 enzymes, which could extend to bacterial systems as well. Furthermore, the piperidine component may facilitate binding to active sites on enzymes like acetylcholinesterase due to its structural flexibility and ability to form hydrogen bonds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives documented in the evidence, enabling comparisons based on substituent effects, synthetic pathways, and inferred bioactivity.

Key Observations

Core Heterocycles: The target compound’s 1,2,4-triazolone core distinguishes it from analogues with tetrazole (e.g., ) or dithiocarbamate (e.g., ) backbones.

Substituent Effects :

- The 3,4-dimethylphenyl-pyrrolidone group may enhance lipophilicity and target binding compared to simpler aryl groups (e.g., ’s methoxybenzoyl).

- The cyclopropyl group, present in both the target and Compound , could influence metabolic stability via steric hindrance.

Synthesis Complexity : The target’s synthesis likely requires advanced regioselective steps, contrasting with straightforward nucleophilic substitutions in or tetrazole cyclizations in .

Q & A

Q. Q1: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

A1: Synthesis involves multi-step reactions, including piperidine functionalization, pyrrolidone carbonyl coupling, and triazolone ring formation. Key challenges include steric hindrance from the cyclopropyl group and regioselectivity in triazole formation . Optimization strategies:

- Temperature control : Lower temperatures (0–5°C) during acylation steps reduce side reactions.

- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency between the pyrrolidone carbonyl and piperidine .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Q. Q2: Which analytical techniques are most reliable for confirming the compound’s structural integrity?

A2: A combination of:

- NMR spectroscopy : - and -NMR to verify cyclopropyl protons (δ 0.8–1.2 ppm) and triazolone carbonyl (δ 160–165 ppm) .

- HPLC-MS : Purity assessment (>95%) and molecular ion confirmation (expected [M+H]+ ≈ 480–500 Da) .

- X-ray crystallography : For absolute configuration determination if single crystals are obtainable .

Advanced Research Questions

Q. Q3: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

A3:

- Molecular docking : Use AutoDock Vina to simulate binding to kinase domains or GPCRs, focusing on the triazolone ring’s hydrogen-bonding potential .

- MD simulations : Analyze stability of the piperidine-pyrrolidone linkage in aqueous environments (e.g., GROMACS with CHARMM force fields) .

Q. Q4: What experimental strategies resolve contradictions in reported bioactivity data across studies?

A4: Common discrepancies arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation approaches:

- Dose-response standardization : Test across a 10 nM–100 µM range in triplicate .

- Orthogonal assays : Pair enzymatic inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) .

- Control benchmarking : Compare against known inhibitors (e.g., staurosporine for kinase activity) .

Q. Q5: How can structure-activity relationship (SAR) studies guide rational modifications for enhanced potency?

A5: Focus on:

- Cyclopropyl substitution : Replace with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding .

- Pyrrolidone modifications : Introduce electron-withdrawing groups (e.g., -CF) to stabilize the carbonyl group .

- Triazolone ring : Test methyl vs. ethyl substituents at position 1 for metabolic stability .

Methodological Considerations

Q. Q6: What protocols ensure reproducibility in stability studies under physiological conditions?

A6:

- pH-dependent degradation : Incubate in buffers (pH 2–8) at 37°C for 24–72 hours; monitor via HPLC .

- Light sensitivity : Store solutions in amber vials and assess photodegradation under UV/Vis light .

Q. Q7: How can enantiomeric purity be achieved and validated for chiral intermediates?

A7:

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane:isopropanol gradients .

- Circular dichroism (CD) : Confirm enantiomer-specific Cotton effects at 220–250 nm .

Data Interpretation and Reporting

Q. Q8: What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

A8:

- Nonlinear regression : Fit data to a sigmoidal curve (GraphPad Prism) to calculate IC/EC.

- ANOVA with post-hoc tests : Compare multiple groups (e.g., Tukey’s test for p < 0.05 significance) .

Q. Q9: How should researchers address low solubility in in vitro assays?

A9:

- Co-solvent systems : Use DMSO (≤0.1% final concentration) with surfactants (e.g., Tween-80) .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles for improved bioavailability .

Advanced Synthesis Challenges

Q. Q10: What strategies mitigate byproduct formation during large-scale synthesis?

A10:

- Flow chemistry : Continuous processing reduces residence time and minimizes decomposition .

- In-line purification : Couple reactors with scavenger columns (e.g., silica gel for acid removal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.